2-cyclohexyl-N-methylethanamine
Overview
Description
2-cyclohexyl-N-methylethanamine, also known as this compound, is an organic compound with the molecular formula C9H19N. It is a secondary amine characterized by a cyclohexyl group attached to an ethyl chain, which is further bonded to a methylamine group. This compound is typically found in liquid form and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-cyclohexyl-N-methylethanamine involves the reductive amination of cyclohexylacetaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: It can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Amides or substituted amines.
Scientific Research Applications
2-cyclohexyl-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Cyclohexylamine: A primary amine with a cyclohexyl group.
N-Methylcyclohexylamine: A secondary amine similar to 2-cyclohexyl-N-methylethanamine but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl group with an ethyl chain and a methylamine group. This unique arrangement allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications .
Properties
IUPAC Name |
2-cyclohexyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-10-8-7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYFTGSOYOWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211199 | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-38-2 | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062141382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62141-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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